molecular formula C11H10IN5 B13106145 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine

5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13106145
M. Wt: 339.14 g/mol
InChI Key: RGLVQXMWTQUCLT-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine
  • 5-(1-Propyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine
  • 5-(1-Butyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine

Uniqueness

The uniqueness of 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the pyrazole ring and the iodine atom at the pyridine ring provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H10IN5

Molecular Weight

339.14 g/mol

IUPAC Name

5-(1-ethylpyrazol-4-yl)-3-iodo-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C11H10IN5/c1-2-17-6-7(4-14-17)9-3-8-10(5-13-9)15-16-11(8)12/h3-6H,2H2,1H3,(H,15,16)

InChI Key

RGLVQXMWTQUCLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC3=C(NN=C3C=N2)I

Origin of Product

United States

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